2-Nitrobenzylidene di(acetate)
Overview
Description
2-Nitrobenzylidene di(acetate) is an organic compound . It is related to 2-Nitrobenzaldehyde, an organic aromatic compound containing a nitro group ortho to formyl .
Synthesis Analysis
The main routes to nitrobenzaldehyde, a related compound, begin with the nitration of styrene and cinnamic acid followed by the conversions of the resulting 2-nitrostyrene and 2-nitrocinnamic acids . Cinnamaldehyde can also be nitrated, e.g., in a solution of acetic anhydride in acetic acid, in high-yield to 2-nitrocinnamaldehyde . This compound is then oxidized to 2-nitrocinnamic acid, which is decarboxylated to the 2-nitrostyrene . The vinyl group can be oxidized in a number of different ways to yield 2-nitrobenzaldehyde .Scientific Research Applications
Photolytic Protection and Release
Oxidation and Claisen Condensation :2-Methyl-3-nitrobenzylidene diacetate, a derivative of 2-Nitrobenzylidene diacetate, is formed through the oxidation of 3-nitro-o-xylene with chromyl acetate. This compound undergoes further reactions, including Claisen condensation, indicating its potential utility in complex organic synthesis processes (Askam & Keeks, 1969).
Caged ATP Photolysis :2-Nitrobenzyl derivatives, including 2-Nitrobenzylidene diacetate, are utilized as photolabile protecting groups in synthetic chemistry. The photolysis of these compounds can generate biologically active molecules like ATP in situ, showcasing their potential in kinetic studies of biological systems (McCray et al., 1980).
Polymer and Material Science
Photochemistry of 2-nitrobenzylidene Acetals :2-Nitrobenzylidene acetals, derived from 2-Nitrobenzylidene diacetate, are involved in the photolytic release of protected diols, showcasing versatility and efficiency in substrate release. This property is utilized in polymer chemistry for controlled release and deprotection strategies, potentially relevant in designing materials with light-responsive properties (Šebej et al., 2009).
Polyurethane Synthesis with Non-linear Optical Properties :The synthesis of polymers containing o-nitrobenzylidene moieties, like 2-Nitrobenzylidene diacetate, is noted for the creation of materials with non-linear optical properties. This synthesis process and the resultant properties are significant for applications in optoelectronics and photonics, indicating the relevance of 2-Nitrobenzylidene diacetate derivatives in advanced material science (Issam, 2007).
Safety and Hazards
properties
IUPAC Name |
[acetyloxy-(2-nitrophenyl)methyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c1-7(13)17-11(18-8(2)14)9-5-3-4-6-10(9)12(15)16/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZHONATLZBKIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212869 | |
Record name | 2-Nitrobenzylidene di(acetate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6345-63-7 | |
Record name | Methanediol, 1-(2-nitrophenyl)-, 1,1-diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6345-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitrobenzylidene di(acetate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006345637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanediol, diacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43568 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Nitrobenzylidene di(acetate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitrobenzylidene di(acetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.137 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Nitrobenzylidene diacetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y965V9MA9R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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